4-Sulfophthalic acid
Overview
Description
4-Sulfophthalic acid (4-H3SPA) is a derivative of phthalic acid where a sulfonic acid group is substituted at the 4-position of the benzene ring. This compound serves as a versatile intermediate in the synthesis of various biologically relevant compounds and has been utilized as a catalyst in organic synthesis due to its acidic properties .
Synthesis Analysis
The synthesis of 4-sulfophthalic acid and its derivatives has been explored in several studies. One method involves the catalysis of the synthesis of bis(indolyl)methanes, bispyrazoles, and biscoumarins using a 50 wt% solution of 4-H3SPA in water. This process is noted for its simplicity, mild reaction conditions, eco-friendliness, and avoidance of hazardous organic solvents . Another study reports the synthesis of potassium 4-sulfophthalonitrile, a hydrophilic precursor to phthalocyanine, from 4-nitrophthalonitrile through a series of reactions including reduction, diazotization, sulfonyl chlorination, hydrolysis, and neutralization, with an overall yield of 22% .
Molecular Structure Analysis
The molecular structure of 4-sulfophthalic acid-based compounds has been characterized in various studies. For instance, three new coordination compounds with 4-sulfophthalic acid ligand have been synthesized, exhibiting different dimensional architectures depending on the metal ions and ancillary ligands used. These compounds have been characterized by techniques such as powder X-ray diffraction, IR spectroscopy, elemental analysis, and thermogravimetric analysis .
Chemical Reactions Analysis
4-Sulfophthalic acid has been shown to be an effective catalyst in the synthesis of heterocyclic compounds. It catalyzes the electrophilic substitution of indole derivatives on aldehyde compounds under aqueous conditions at room temperature. Additionally, it facilitates the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aldehydes, as well as the synthesis of 3,3′-(arylmethylene)-bis-4-hydroxycoumarins at 80 °C .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-sulfophthalic acid derivatives have been investigated in several studies. For example, the coordination compounds constructed from 4-sulfophthalic acid ligand exhibit photoluminescence and magnetic properties. One of the compounds shows blue photoluminescence upon excitation, and the magnetic susceptibility data of another compound reveal antiferromagnetic interactions between the Mn2+ ions . The introduction of sulfo groups into phthalocyanine derivatives has been observed to cause shifts in the absorption spectra, indicating changes in the electronic structure of these compounds .
Scientific Research Applications
Catalytic Synthesis of Biologically Relevant Compounds
4-Sulfophthalic acid has been used effectively in the synthesis of biologically relevant bis(indolyl)methanes, bispyrazoles, and biscoumarins. These compounds are synthesized through electrophilic substitution of indole derivatives on aldehyde compounds and condensing 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aldehydes. This method is noted for its convenience, mild reaction conditions, eco-friendliness, and the avoidance of hazardous organic solvents (Banari, Kiyani, & Pourali, 2017).
Safety And Hazards
4-Sulfophthalic acid is classified as a corrosive material . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. It should only be used in a well-ventilated area and direct contact or inhalation of dust, fume, gas, mist, vapors, or spray should be avoided .
Future Directions
The current outlook for the 4-Sulfophthalic acid market is positive and is expected to witness steady growth in the coming years . The rising demand for dyes and pigments, especially in emerging economies, is a key driver for the market . The increasing popularity of sustainable and eco-friendly dyes is providing new opportunities for the market . Manufacturers are developing bio-based dyes that reduce the environmental impact and offer improved performance . This trend is expected to further boost the demand for 4-Sulfophthalic acid .
properties
IUPAC Name |
4-sulfophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQDGLSQUASME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026535 | |
Record name | 4-Sulfophthalic acid | |
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Molecular Weight |
246.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light orange liquid (50% aqueous solution); [MSDSonline] | |
Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo- | |
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Record name | 4-Sulfophthalic acid | |
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Product Name |
4-Sulfophthalic acid | |
CAS RN |
89-08-7 | |
Record name | 4-Sulfophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-08-7 | |
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Record name | 4-Sulfophthalic acid | |
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Record name | 4-SULFOPHTHALIC ACID | |
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Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo- | |
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Record name | 4-Sulfophthalic acid | |
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Record name | 4-sulphophthalic acid | |
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Record name | 4-SULFOPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1SM5DOM66 | |
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Record name | 4-SULFOPHTHALIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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